N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide
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Overview
Description
N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and nitro groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide derivatives, in general, are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
Cyanoacetamide derivatives are known to be involved in the synthesis of various organic heterocycles .
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting potential chemotherapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of cyclohexylamine with cyanoacetic acid in the presence of a coupling agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in dimethylformamide . The reaction typically proceeds at room temperature, yielding the desired cyanoacetamide derivative.
Industrial Production Methods
Industrial production of cyanoacetamides often involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines under various reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature or under heat can efficiently produce N-substituted cyanoacetamides . These methods are scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The active hydrogen on the cyanoacetamide can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, amides, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new pharmaceuticals due to its ability to form bioactive heterocycles.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(4-nitrophenyl)acetamide: Similar structure but with different substituents on the aromatic ring.
N-Cyanoacetyl-2-nitroaniline: Another cyanoacetamide derivative with a nitro group on the aromatic ring.
Uniqueness
N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide is unique due to the presence of both cyano and nitro groups, which provide a combination of reactivity and biological activity not commonly found in other cyanoacetamide derivatives. This makes it a valuable compound for the synthesis of novel heterocyclic structures and the development of new pharmaceuticals .
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-11-15(13-6-2-1-3-7-13)18-16(20)10-12-5-4-8-14(9-12)19(21)22/h4-5,8-9,13,15H,1-3,6-7,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFFXIYFBPOAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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